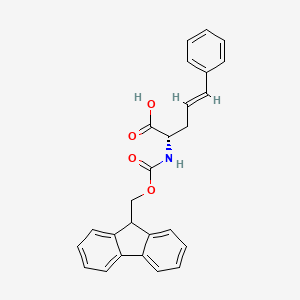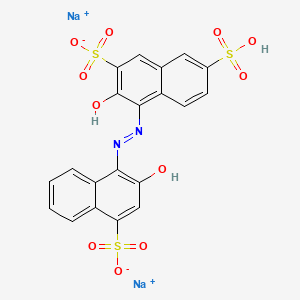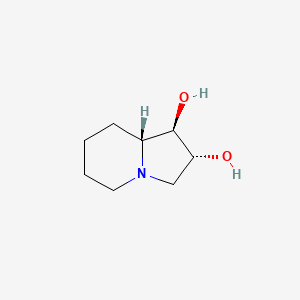
ANILOFOS OXON
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anilofos oxon is a derivative of anilofos, an organophosphate herbicide primarily used to control annual grass weeds and sedges in rice crops. This compound is formed through the metabolic activation of anilofos, where the thiono group (P=S) is converted to an oxon group (P=O). This compound is known for its effectiveness in inhibiting weed growth by interfering with essential biological processes in plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anilofos oxon involves the oxidation of anilofos. The typical synthetic route includes:
Oxidation of Anilofos: Anilofos is oxidized using oxidizing agents such as hydrogen peroxide or peracids to convert the thiono group (P=S) to an oxon group (P=O).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure the selective oxidation of the thiono group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Phase Transfer Catalysis: Using phase transfer catalysts to enhance the reaction rate and yield.
Crystallization: The product is crystallized from the reaction mixture, filtered, and washed to obtain pure this compound.
Quality Control: Ensuring high purity and stability of the product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: Anilofos oxon undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxon group back to the thiono group.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile.
Major Products:
Oxidation Products: Further oxidized derivatives.
Reduction Products: Anilofos.
Substitution Products: Various substituted organophosphates.
Aplicaciones Científicas De Investigación
Anilofos oxon has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of organophosphates.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Studied for its potential neurotoxic effects and interactions with biological systems.
Industry: Used in the development of herbicides and pesticides.
Mecanismo De Acción
Anilofos oxon exerts its effects by inhibiting the biosynthesis of very long chain fatty acids (VLCFA) in plants. This inhibition occurs at the meristematic tissues, affecting cell division and elongation. The compound targets the VLCFA elongase enzyme complex, disrupting the synthesis of essential fatty acids required for cell membrane integrity and function.
Comparación Con Compuestos Similares
Anilofos: The parent compound, which is less reactive compared to its oxon derivative.
Chlorpyrifos Oxon: Another organophosphate oxon with similar herbicidal properties.
Diazinon Oxon: A related compound with similar mechanisms of action.
Uniqueness: Anilofos oxon is unique due to its specific inhibition of VLCFA biosynthesis, making it highly effective against certain weed species. Its selective action and lower volatility compared to other organophosphates make it a valuable herbicide in agricultural practices.
Propiedades
Número CAS |
171980-56-6 |
|---|---|
Fórmula molecular |
C13H19ClNO4PS |
Peso molecular |
351.789 |
Sinónimos |
ANILOFOS OXON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1142868.png)

